2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5S2/c1-4-9-25-18-23-22-16(24(18)15-7-5-14(19)6-8-15)11-26-17-20-12(2)10-13(3)21-17/h5-8,10H,4,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVSJQUAARQMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the triazole and pyrimidine intermediates. The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by alkylation with suitable alkyl halides . The pyrimidine ring is often prepared via condensation reactions involving β-dicarbonyl compounds and amidines . The final step involves the coupling of the triazole and pyrimidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that it possesses potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Antifungal Activity : The triazole moiety is known for its antifungal effects, particularly against pathogenic fungi.
Medicine
The therapeutic potential of this compound is under investigation:
- Anti-inflammatory Properties : Initial studies suggest it may reduce inflammation markers in vitro.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promise in inhibiting cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Studies : A series of experiments demonstrated that derivatives of this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
- Cytotoxicity Evaluation : In vitro studies revealed that the compound significantly reduced cell viability in human breast cancer cell lines (MCF-7), with IC50 values indicating potent anticancer activity .
- Mechanism of Action : The interaction of the triazole ring with specific enzymes involved in fungal and bacterial metabolism has been proposed as a mechanism for its antimicrobial effects. Additionally, the compound may induce oxidative stress leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects . Additionally, the compound may interact with various enzymes and receptors in biological systems, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Triazole Ring Substituents
- Chlorophenyl vs. Bromophenyl/Pyridinyl Groups: The 4-chlorophenyl group in the target compound contrasts with bromophenyl (e.g., 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, ) and pyridinyl substituents.
- Propylsulfanyl vs. Shorter Chains or Aromatic Substituents: The propylsulfanyl group (C3 chain) offers moderate lipophilicity, whereas compounds with methylsulfanyl (C1) or morpholinosulfonyl groups () exhibit varied solubility and steric effects. Longer chains like propyl may enhance membrane permeability but reduce aqueous solubility .
Pyrimidine Ring Modifications
- The 4,6-dimethylpyrimidine in the target compound differs from acetamide-linked pyrimidines () or carbonitrile-substituted variants ().
Antiviral Potential
- Triazole derivatives with benzopyranone substituents () showed inhibition of cucumber mosaic virus at 500 mg/L. The target compound’s chlorophenyl and pyrimidine groups may similarly interact with viral proteins, though activity levels depend on substituent specificity .
Molecular Docking and ADME Properties
- ’s triazole-thiol derivatives demonstrated favorable docking scores with drug-like ADME profiles. The target’s propylsulfanyl and dimethylpyrimidine groups may optimize lipophilicity (LogP) and metabolic stability compared to morpholinosulfonyl-containing analogs () .
Comparative Data Table
Biological Activity
The compound 2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 494.0 g/mol. The compound features a complex structure that includes a triazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN5O3S |
| Molecular Weight | 494.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | LUIVSUUAEOAPDZ-VULFUBBASA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . Notably, it has shown significant activity against a range of bacterial strains.
- Antibacterial Efficacy : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. In particular, it exhibited notable potency against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Antifungal Properties : The compound's antifungal activity was evaluated against Candida albicans, showing promising results that suggest its potential as a therapeutic agent in treating fungal infections .
Antioxidant Activity
Antioxidant assays have been conducted using methods such as DPPH and ABTS to evaluate the radical scavenging ability of the compound. Results indicated that it possesses significant antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid.
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH | 0.397 |
| ABTS | 0.87 |
These findings suggest that the compound could be beneficial in mitigating oxidative stress-related diseases .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound has shown promise in preclinical models:
- Mechanism of Action : It is believed to exert its anticancer effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- In vitro Studies : Various studies have reported that the compound can significantly reduce cell viability in cancer cell lines such as breast and colon cancer cells .
Case Studies
Several case studies have been conducted focusing on the biological activity of triazole derivatives:
- Study on Antibacterial Activity : A study evaluated several triazole compounds for their antibacterial properties against clinical isolates. The compounds were found to exhibit varying degrees of activity, with some having MIC values lower than traditional antibiotics .
- Antioxidant Study : Another investigation assessed the antioxidant capacity of triazole derivatives using various assays. The results indicated that certain derivatives had superior antioxidant activity compared to standard antioxidants .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound?
A multi-step approach is typically employed, starting with the preparation of the triazole-thiol intermediate. Key steps include alkylation of the thiol group with propylsulfanyl substituents and subsequent coupling with 4,6-dimethylpyrimidine derivatives. Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied to maximize yield. Characterization via ¹H-NMR and LC-MS is critical to confirm intermediate purity . For example, highlights the use of elemental analysis and LC-MS for validating synthetic routes, while emphasizes microwave-assisted reactions to accelerate coupling steps.
Q. How can structural ambiguities in this compound be resolved during characterization?
Combine spectroscopic and crystallographic techniques:
- ¹H-NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from methyl and sulfanyl groups.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for confirming bond lengths and angles in the triazole-pyrimidine core . demonstrates how hydrogen bonding networks and chiral centers (e.g., Flack parameter analysis) are resolved via X-ray data.
Q. What safety protocols are essential for handling hazardous byproducts during synthesis?
- Waste segregation : Separate sulfur-containing byproducts (e.g., thiol intermediates) and halogenated solvents, as noted in .
- Neutralization : Treat acidic/basic residues before disposal.
- Ventilation : Use fume hoods for reactions involving volatile sulfanyl groups .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data be addressed?
- Re-dock with flexible receptors : Adjust protein conformational sampling in docking software to account for triazole-pyrimidine steric bulk.
- Validate with mutagenesis : If the compound targets an enzyme (e.g., kinase), compare docking poses with site-directed mutagenesis results. highlights ADME analysis to reconcile bioavailability issues affecting activity .
Q. What strategies resolve contradictions in synthetic yield data across different reaction scales?
- Scale-dependent kinetics : Perform kinetic profiling (e.g., via inline IR spectroscopy) to identify rate-limiting steps at larger scales.
- Solvent effects : Compare polar aprotic (DMF) vs. non-polar solvents, as microwave-assisted reactions in DMF ( ) may improve homogeneity in scaled-up batches .
Q. How are crystallographic challenges (e.g., twinning, weak diffraction) managed for this compound?
- Data collection : Use high-intensity X-ray sources (e.g., synchrotron) and low-temperature (100 K) mounting to mitigate disorder.
- Refinement : Apply twin-law correction in SHELXL and use restraints for flexible propylsulfanyl chains. achieved R1 = 0.041 by refining hydrogen-bonding constraints .
Q. What structural analogs provide insights into structure-activity relationships (SAR)?
- Triazole modifications : Compare with 4-amino-5-cyclohexyl-4H-1,2,4-triazole derivatives () to assess the impact of chlorophenyl vs. cyclohexyl groups on bioactivity.
- Pyrimidine substitutions : Replace 4,6-dimethyl groups with methoxy or fluoro substituents (see ) to evaluate electronic effects .
Q. How can ADME properties be optimized without compromising target affinity?
- Prodrug design : Introduce hydrolyzable esters at the pyrimidine methyl group to enhance solubility.
- LogP adjustment : Replace propylsulfanyl with shorter alkyl chains (e.g., ethyl) to reduce hydrophobicity, guided by ’s ADME models .
Q. What techniques confirm stereochemical outcomes in derivatives with chiral centers?
- Chiral chromatography : Use amylose-based columns to resolve enantiomers.
- VCD spectroscopy : Validate absolute configuration when X-ray data are unavailable. resolved an R-configuration via Flack parameter analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
